molecular formula C26H20FN3OS B2758353 3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-48-9

3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2758353
CAS No.: 2034555-48-9
M. Wt: 441.52
InChI Key: MGTQWRQXFNSOKU-UHFFFAOYSA-N
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Description

3-Benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a structurally complex heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidin-4(5H)-one core. This scaffold is substituted with a benzyl group at position 3, a 2-fluorobenzylthio group at position 2, and a phenyl group at position 5. Such substitutions are critical for modulating its physicochemical and biological properties.

Properties

IUPAC Name

3-benzyl-2-[(2-fluorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3OS/c27-22-14-8-7-13-20(22)17-32-26-29-23-21(19-11-5-2-6-12-19)15-28-24(23)25(31)30(26)16-18-9-3-1-4-10-18/h1-15,28H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTQWRQXFNSOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps, including the formation of the pyrrolo[3,2-d]pyrimidine core and subsequent functionalization. The synthetic route may involve the use of palladium-catalyzed carbonylation reactions, as well as other organic transformations such as nucleophilic substitution and thiolation .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or other reactive sites within the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibit significant anticancer properties. They may inhibit key enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Kinases
Studies have shown that derivatives of this compound can inhibit aurora kinases, which are essential for cell division and often overexpressed in cancer cells. For instance, a related study identified an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating promising anticancer activity.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Research has shown that similar pyrrolo[3,2-d]pyrimidine derivatives exhibit broad-spectrum activity against various bacteria and fungi.

Case Study: Antimicrobial Assays
In vitro assays have confirmed the effectiveness of these compounds against multiple microbial strains, suggesting their potential use as antimicrobial agents.

Antioxidant Properties

The antioxidant capacity of the compound is another area of interest. Pyrrolo[3,2-d]pyrimidines have been reported to scavenge free radicals effectively, contributing to their protective effects against oxidative stress.

Applications in Drug Development

Given its diverse biological activities, 3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has potential applications in drug development:

  • Cancer Therapeutics : Targeting aurora kinases and other pathways involved in cancer progression.
  • Antimicrobial Agents : Development of new antibiotics or antifungals based on its antimicrobial properties.
  • Antioxidants : Formulating supplements or pharmaceuticals aimed at reducing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, core modifications, or functional group replacements. Below is a detailed comparison with key derivatives:

Substituent Variations in Pyrrolo[3,2-d]Pyrimidin-4(5H)-one Derivatives

Compound Name Substituents (Positions) Key Modifications Synthesis Yield Biological Relevance References
Target Compound 3-Benzyl, 2-(2-fluorobenzylthio), 7-Phenyl Fluorine at 2-position of benzylthio Not reported Hypothesized enhanced binding via fluorine’s electronegativity
6-Benzoyl-3-ethyl-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (56) 6-Benzoyl, 3-Ethyl, 2-Thioxo Thioxo group at position 2; benzoyl at position 6 Not reported Potential thiol-reactive intermediates for further alkylation
5-(2-Chlorophenyl)-6-((3-fluorobenzyl)thio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (15a) Pyrazolo core, 3-Fluorobenzylthio Pyrazolo[3,4-d]pyrimidinone core vs. pyrrolo[3,2-d]pyrimidinone 83% Demonstrated high synthetic efficiency; potential ALDH1A inhibition
6-((3-Fluorobenzyl)thio)-2-(oxetan-3-yl)-5-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (13g) Oxetan-3-yl at position 2, 3-Fluorobenzylthio Oxetane ring for solubility enhancement 21.6% Lower yield due to steric hindrance from oxetane

Core Modifications and Functional Group Replacements

  • Pyrazolo[3,4-d]pyrimidin-4(5H)-one vs. Pyrrolo[3,2-d]pyrimidin-4(5H)-one :
    The pyrazolo core (as in compound 15a) introduces an additional nitrogen atom, altering electron distribution and hydrogen-bonding capacity compared to the pyrrolo core of the target compound. This may influence target selectivity in enzyme inhibition .
  • Thioether vs. Thioxo Groups :
    The 2-(2-fluorobenzylthio) group in the target compound offers greater stability compared to thioxo derivatives (e.g., compound 56), which are prone to oxidation or nucleophilic substitution .
  • Fluorine Positional Effects :
    The 2-fluorobenzylthio group in the target compound vs. 3-fluorobenzylthio in 13g and 15a may lead to distinct steric and electronic interactions. Fluorine at the 2-position (ortho) could enhance metabolic stability by blocking cytochrome P450-mediated oxidation .

Key Research Findings and Implications

  • Fluorine’s Role: The 2-fluorobenzylthio group in the target compound may improve lipophilicity and membrane permeability compared to non-fluorinated analogs, as seen in related pyrimidinones .
  • Synthetic Challenges : Lower yields in analogs like 13g (21.6%) highlight the difficulty of introducing bulky substituents (e.g., oxetane), suggesting that the target compound’s synthesis may require optimization to balance steric effects and reactivity .

Biological Activity

3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a class of pyrrolo[3,2-d]pyrimidines, which have been studied for their various pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure and Properties

The compound's IUPAC name is 3-benzyl-2-[(2-fluorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one. It features a complex structure that combines multiple functional groups which may contribute to its biological activity.

PropertyValue
Molecular FormulaC26H20FN3OS
Molecular Weight455.51 g/mol
IUPAC Name3-benzyl-2-[(2-fluorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
InChI KeyAZCQJYBKYIXGJT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may inhibit certain enzymes or receptors by binding to their active sites or allosteric sites. This interaction can modulate the function of these biological targets, leading to various pharmacological effects.

Anticancer Activity

Research has indicated that pyrrolo[3,2-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial in nucleotide synthesis and cancer cell proliferation.

A comparative analysis of related compounds revealed that modifications at the C7 position significantly enhance anticancer activity. The presence of halogen substituents, such as fluorine in this compound, may increase potency against specific cancer types.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Enzyme Inhibition

Inhibition studies have shown that pyrrolo[3,2-d]pyrimidines can act as potent inhibitors for various enzymes involved in critical biochemical pathways. For example, compounds within this class have been evaluated for their inhibitory effects on enzymes such as DPP-IV and other proteases.

Case Studies

Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of pyrrolo[3,2-d]pyrimidine derivatives, 3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one was tested against several human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition potential of this compound against DHFR. The IC50 value was determined to be approximately 50 nM, indicating a strong inhibitory effect compared to standard inhibitors like methotrexate.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges and optimized conditions for preparing 3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one?

  • Methodology : The synthesis involves multi-step reactions, including cyclization of pyrrole-pyrimidine precursors, thioether formation, and fluorobenzyl substitution. Critical parameters include:

  • Temperature control : Maintain 60–80°C during cyclization to avoid side products (e.g., dimerization) .
  • Solvent selection : Use DMF or THF for polar intermediates, ensuring solubility and reactivity .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) to separate regioisomers and by-products .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, pyrrolo-pyrimidine protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]+ ≈ 486.15 g/mol) .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • In vitro kinase inhibition : Screen against ATR kinase (a common target for pyrrolo-pyrimidines) using ADP-Glo™ assays .
  • Cytotoxicity profiling : Test in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays, with IC50 calculations .

Advanced Research Questions

Q. How can computational modeling predict its binding mode to ATR kinase?

  • Molecular docking : Use AutoDock Vina with the kinase’s crystal structure (PDB: 3K1) to identify key interactions (e.g., hydrogen bonds with Glu2397, hydrophobic contacts with fluorobenzyl groups) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex .
  • In silico ADMET : Predict pharmacokinetics (e.g., logP ≈ 3.2, CYP3A4 metabolism) using SwissADME .

Q. How to resolve contradictions in reported IC50 values across studies?

  • Assay standardization : Compare buffer conditions (e.g., ATP concentration in kinase assays) and cell passage numbers .
  • Structural validation : Re-analyze compound purity via LC-MS and confirm stereochemistry with chiral HPLC .
  • Control experiments : Include reference inhibitors (e.g., VE-821 for ATR kinase) to calibrate activity .

Q. What strategies improve selectivity over related kinases (e.g., ATM, DNA-PK)?

  • SAR-guided modifications :

  • Fluorine substitution : Replace 2-fluorobenzyl with 3,5-difluorobenzyl to enhance hydrophobic pocket interactions .
  • Core rigidification : Introduce methyl groups at C5 to reduce conformational flexibility and improve specificity .
    • Selectivity profiling : Use kinome-wide panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .

Q. How to determine its crystal structure using SHELX programs?

  • Data collection : Acquire high-resolution (<1.2 Å) X-ray data at 100 K. Index reflections with SHELXD .
  • Refinement : Use SHELXL for iterative model building, incorporating anisotropic displacement parameters for fluorine atoms .
  • Validation : Check for twinning (e.g., using PLATON) and resolve disorder with PART instructions .

Methodological Considerations

Q. What are common impurities in its synthesis, and how are they mitigated?

  • By-products :

  • Thioether oxidation : Forms sulfoxide derivatives; prevent by conducting reactions under inert atmosphere .
  • Incomplete cyclization : Detect unreacted intermediates via TLC; optimize catalyst (e.g., PTSA) loading .

Q. How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

  • LogP optimization : Reduce polar surface area (<90 Ų) by replacing phenyl with pyridyl groups .
  • Pro-drug strategies : Introduce ester moieties at C4-ketone for improved solubility and in vivo hydrolysis .

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